4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide
Overview
Description
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide, commonly known as BTEB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. These compounds exhibit a variety of pharmacological activities including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. Their structural stability and potential for bioactivity enhancement through modifications make them a significant focus in drug development efforts. For instance, derivatives of benzothiazole have been synthesized and tested for their efficacy against various microbial strains, showcasing their potential as antimicrobial agents. The advancements in the pharmacological activities of benzothiazole derivatives highlight their importance in the development of new therapeutic agents (Sumit et al., 2020).
Applications in Optoelectronic Materials
The incorporation of benzothiazole and related compounds into π-extended conjugated systems has shown great promise in the development of novel optoelectronic materials. These compounds have been utilized in the synthesis of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. The research demonstrates the value of integrating quinazoline and pyrimidine fragments, which are structurally related to benzothiazole, into materials for electronic devices and luminescent elements, indicating a potential research application area for 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide (G. Lipunova et al., 2018).
Environmental Presence and Impact
Benzothiazole compounds, similar in structure to the compound , have been detected in various environmental samples, indicating their widespread use and potential environmental impact. Research on novel brominated flame retardants, which includes brominated benzothiazole derivatives, has emphasized the need for comprehensive studies on their occurrence, environmental fate, and toxicity. These findings suggest a research direction into the environmental behavior and potential ecological effects of this compound and similar compounds (E. Zuiderveen et al., 2020).
properties
IUPAC Name |
4-bromo-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-1-oxopropan-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O2S/c1-8(11(18)17-13-15-6-7-20-13)16-12(19)9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSHSQPLFCXXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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